Zirconium octanoate

Description

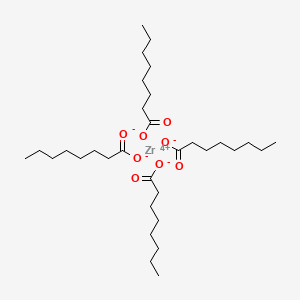

Structure

3D Structure of Parent

Properties

CAS No. |

5206-47-3 |

|---|---|

Molecular Formula |

C32H60O8Zr |

Molecular Weight |

664.0 g/mol |

IUPAC Name |

octanoate;zirconium(4+) |

InChI |

InChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10);/q;;;;+4/p-4 |

InChI Key |

BPYXFMVJXTUYRV-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zr+4] |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for Zirconium Octanoate

The synthesis of zirconium octanoate (B1194180) can be achieved through several routes, primarily involving the reaction of a zirconium salt with octanoic acid or its corresponding salt.

Saponification: C₇H₁₅COOH + NaOH → C₇H₁₅COONa + H₂O

Metathesis: 2C₇H₁₅COONa + ZrOCl₂ → (C₇H₁₅COO)₂ZrO + 2NaCl

The process parameters, such as pH, temperature, and reactant concentrations, are carefully controlled to ensure high yield and purity of the final product. chemrxiv.orggoogle.compatsnap.com

Another approach is the direct reaction of zirconium precursors with octanoic acid. For instance, zirconium alkoxides like zirconium n-propoxide or zirconium n-butoxide can react with an excess of a carboxylic acid, such as octanoic acid, to form the corresponding zirconium carboxylate. tuwien.at This method is often employed in the in-situ formation of zirconium carboxylates for the subsequent synthesis of oxo clusters.

More recently, electrochemical methods have been developed for the synthesis of zirconium carboxylates, including zirconium octanoate. mdpi.com This technique involves the direct electrochemical reaction of metallic zirconium with a solution of the carboxylic acid. mdpi.com This method is promoted as an effective and milder alternative to traditional chemical synthesis routes. mdpi.com

The table below summarizes various synthetic approaches for this compound.

| Synthetic Method | Zirconium Precursor | Carboxylate Source | Key Reaction Conditions |

| Double Decomposition | Zirconium Oxychloride (ZrOCl₂) | Sodium Octanoate | Aqueous solution, metathesis reaction |

| Direct Reaction | Zirconium Alkoxides (e.g., Zr(OPr)₄) | Octanoic Acid | Reaction with excess acid, often in an organic solvent |

| Electrochemical Synthesis | Metallic Zirconium | Octanoic Acid | Electrochemical cell, often with a mediator |

Application of Zirconium Octanoate in Oxo Cluster Synthesis

Zirconium octanoate (B1194180), or more commonly, the combination of a zirconium precursor and octanoic acid, serves as a critical starting point for the synthesis of discrete, polynuclear zirconium oxo clusters. These clusters are characterized by a central inorganic core of [ZrₓOᵧ(OH)z] and are stabilized by a shell of carboxylate ligands. The two most common and well-studied cluster cores are the hexanuclear [Zr₆O₄(OH)₄]¹²⁺ and the dodecanuclear [Zr₁₂O₈(OH)₈]¹⁶⁺.

The synthesis of zirconium oxo clusters is typically achieved through the controlled hydrolysis and condensation of zirconium precursors in the presence of a carboxylic acid, which acts as a capping agent to limit the growth of the inorganic core and stabilize the resulting cluster. simsonpharma.com The reaction of a zirconium alkoxide, such as zirconium(IV) propoxide, with a carboxylic acid like octanoic acid is a widely used method. chemrxiv.orgrsc.org While pre-synthesized zirconium octanoate can be used, it is more common to generate the carboxylate-ligated species in the reaction mixture.

The general equation for the formation of a Zr₁₂ cluster with a generic carboxylate ligand (RCOO⁻) is:

12 Zr(OR)₄ + 24 R'COOH + 20 H₂O → [Zr₁₂O₈(OH)₈(R'COO)₂₄] + 48 ROH

In the context of using octanoate as the ligand, research has shown that reacting zirconium propoxide with fatty acids, including octanoic acid, leads to the formation of the dimeric Zr₁₂ cluster. chemrxiv.org The resulting [Zr₁₂O₈(OH)₈(C₇H₁₅COO)₂₄] cluster consists of two Zr₆ octahedra linked together.

A pivotal factor in determining whether a monomeric Zr₆ cluster or a dimeric Zr₁₂ cluster is formed is the molecular structure, particularly the steric bulk, of the carboxylate ligand. chemrxiv.orgchemrxiv.orgchemrxiv.orgrsc.org This principle is a cornerstone of rational design in the synthesis of zirconium oxo clusters.

Research has demonstrated that carboxylate ligands with minimal steric hindrance, especially at the α-carbon (the carbon atom adjacent to the carboxyl group), tend to favor the formation of the larger, dimeric Zr₁₂ cluster. chemrxiv.orgchemrxiv.org Straight-chain carboxylic acids, such as butanoic, hexanoic, and octanoic acid, fall into this category. chemrxiv.org The linear nature of the octanoate ligand allows for the close packing and bridging necessary to form the stable [Zr₁₂O₈(OH)₈]¹⁶⁺ core.

Conversely, when the carboxylate ligand possesses significant steric bulk near the coordination site, such as branching at the α-carbon (e.g., methylbutanoic acid), the formation of the dimeric Zr₁₂ cluster is impeded. chemrxiv.orgchemrxiv.org In such cases, the smaller, monomeric Zr₆ cluster, [Zr₆O₄(OH)₄(RCOO)₁₂], is the favored product. chemrxiv.orgchemrxiv.org The bulky ligands prevent the two Zr₆ units from linking together.

This structure-directing role of the carboxylate ligand allows for a degree of control over the final cluster architecture. By selecting a ligand with appropriate steric properties, chemists can target the synthesis of either Zr₆ or Zr₁₂ clusters. The use of octanoic acid, due to its linear alkyl chain, is therefore a key strategy for the synthesis of Zr₁₂-octanoate oxo clusters.

The following table illustrates the influence of different carboxylate ligands on the resulting zirconium oxo cluster architecture.

| Carboxylate Ligand | Structure | Steric Hindrance at α-Carbon | Predominant Cluster Architecture |

| Acetate (B1210297) | CH₃COO⁻ | Low | Zr₁₂ |

| Propionate | CH₃CH₂COO⁻ | Low | Zr₁₂ |

| Octanoate | CH₃(CH₂)₆COO⁻ | Low | Zr₁₂ |

| Oleate | C₁₇H₃₃COO⁻ | Low | Zr₁₂ |

| Methylbutanoate | (CH₃)₂CHCH₂COO⁻ | High | Zr₆ |

| Pivalate | (CH₃)₃CCOO⁻ | Very High | Zr₆ |

The synthesis and study of zirconium oxo clusters derived from this compound highlight the intricate interplay between precursor chemistry and ligand design. The ability to control the formation of specific cluster sizes, such as Zr₆ and Zr₁₂, by tuning the steric properties of the carboxylate ligand is a powerful tool in the development of advanced materials with tailored properties for catalysis and other applications.

Coordination Chemistry and Structural Elucidation of Zirconium Octanoate Complexes

Elucidation of Carboxylate Binding Modes and Coordination Geometries in Zirconium Octanoate (B1194180) Systems

The octanoate ligand, derived from octanoic acid, is a carboxylate that can coordinate to the zirconium center in several ways. chemelynesppecialities.com The most common coordination modes for carboxylate ligands in zirconium clusters are bidentate, including chelating and bridging modes. nih.govresearchgate.netnih.gov In a chelating mode, both oxygen atoms of the carboxylate group bind to the same zirconium atom. In a bridging mode, the carboxylate group links two different zirconium atoms.

Zirconium commonly exhibits coordination numbers of 4, 6, 7, and 8, leading to tetrahedral, octahedral, pentagonal bipyramidal, and dodecahedral geometries, respectively. up.ac.za In the context of zirconium carboxylate clusters, the zirconium atoms are often part of a larger structural motif, such as the hexanuclear [Zr₆O₄(OH)₄]¹²⁺ core. nih.gov In these clusters, the carboxylate ligands can adopt various binding modes, including chelating, belt-bridging, intercluster-bridging, and inner-face-bridging. nih.govnih.govrsc.org

The specific geometry and binding modes are influenced by factors such as steric hindrance of the ligand. For instance, ligands with less steric hindrance can lead to the dimerization of Zr₆ clusters to form Zr₁₂ clusters, which feature intercluster bridging ligands. nih.govrsc.org

Mechanistic Studies of Ligand Exchange Processes in Zirconium Octanoate Systems

Ligand exchange in zirconium carboxylate systems is a fundamental process that governs the formation and reactivity of these complexes. Studies on model systems, such as the exchange of acetate (B1210297) ligands in [Zr₆O₄(OH)₄(O₂CCH₃)₁₂]₂, have provided significant insights into the underlying mechanisms. nih.gov

The exchange of chelating and bridging carboxylates proceeds through different pathways. The exchange of chelating ligands is generally faster than that of bridging ligands. nih.gov Kinetic studies using dynamic ¹H NMR have shown that the rate of exchange for chelating acetates has a zero-order dependence on the concentration of free acetic acid, suggesting a dissociative mechanism. nih.gov This process is thought to involve a rate-determining partial dissociation of the bidentate carboxylate to a monodentate form, followed by rapid coordination of the incoming acid and proton transfer. nih.gov The μ₃-OH groups within the cluster core are believed to play a role in accelerating this exchange by stabilizing the coordinatively unsaturated intermediate through hydrogen bonding. nih.govresearchgate.net In contrast, intercluster-bridging ligands are much less prone to exchange under mild conditions. osti.gov

Catalytic Applications of Zirconium Octanoate in Polymerization and Organic Synthesis

Application in Reactive Extrusion Processes for Polymer Modification

Role in Enhancing Interfacial Adhesion in Composite Materials

Zirconium octanoate (B1194180), and related organozirconium compounds, function as highly effective coupling agents and adhesion promoters in a wide array of composite materials. chempoint.comatamanchemicals.com Their primary role is to act as a molecular bridge at the interface between two dissimilar substrates, typically an inorganic filler or reinforcement (like glass fibers, minerals, or ceramics) and an organic polymer matrix. capatue.compcimag.com This function is crucial for overcoming the inherent chemical incompatibility between the hydrophilic inorganic surfaces and the hydrophobic organic polymers, which is often a point of failure in composite materials.

The mechanism of action for zirconium-based coupling agents involves the formation of stable chemical links between the filler and the matrix. The zirconium atom has a high affinity for and reacts with functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, present on the surface of inorganic materials. chempoint.compsu.edu Zirconium-derived coupling agents can react with free protons on the inorganic surface, leading to the formation of a durable, organic-zirconium monomolecular layer on the substrate. capatue.compcimag.com This layer effectively modifies the surface energy of the inorganic filler, transforming it from a hydrophilic to a hydrophobic and organophilic state, thereby improving its dispersion within and compatibility with the polymer matrix. capatue.com

This enhanced interfacial adhesion translates directly into significant improvements in the macroscopic properties of the final composite material. Research has demonstrated that the incorporation of zirconate coupling agents leads to better mechanical strength, reduced moisture absorption, and improved thermal stability. made-in-china.comresearchgate.net For instance, when inorganic fillers like calcium carbonate or kaolin (B608303) are treated with a zirconate coupling agent, their dispersion in polymers such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) is enhanced, resulting in composites with improved mechanical properties. made-in-china.com In rubber composites, the use of zirconate-treated kaolin can increase tearing and tensile strength to a degree that it can partially replace more traditional reinforcing fillers like silica. made-in-china.com

Detailed Research Findings

Scientific studies have validated the efficacy of zirconate coupling agents in various specific applications. A notable example is in the field of dental materials, where strong and durable bonding between zirconia ceramics and resin cements is critical.

One study investigated the effect of incorporating a zirconate coupling agent, specifically Zirconium(IV)-2,2[(bis-2-propenolatomethyl)butanolato-tris-2-methyl-2-propenoato-O)], into an experimental Bis-GMA/MMA-based resin composite. nih.gov The research evaluated both the compressive strength of the composite itself and the shear bond strength (SBS) between the composite and a zirconia ceramic surface. The results showed a statistically significant increase in both compressive strength and SBS at addition levels of 1.5 wt% and 3.0 wt% of the zirconate coupling agent under dry conditions. nih.gov This suggests that the zirconate not only strengthened the resin matrix but also effectively coupled it to the zirconia substrate. nih.gov However, the study also noted that subsequent water storage significantly decreased the bond strength, highlighting the importance of considering environmental conditions in long-term performance. nih.gov

Another area of research involves fiber-reinforced polymer composites. In a study on composites made from an ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE) copolymer matrix and E-glass fibers, the use of a neoalkoxy zirconate coupling agent was shown to dramatically improve the fiber-matrix interface. pcimag.com Scanning electron microscopy of fracture surfaces revealed that in composites without the coupling agent, the polymer matrix was cleanly removed from the fibers. In contrast, in the zirconate-treated composites, the fibers remained mostly covered with the polymer matrix, indicating a much stronger interfacial bond. pcimag.com

The table below summarizes findings from a study on an experimental resin composite bonded to zirconia, demonstrating the impact of a zirconate coupling agent on shear bond strength.

| Zirconate Additive (wt%) | Storage Condition | Mean Shear Bond Strength (MPa) | Standard Deviation |

| 0 (Control) | Dry | 15.2 | 2.1 |

| 1.5 | Dry | 25.4 | 3.1 |

| 3.0 | Dry | 24.3 | 2.0 |

| 4.0 | Dry | 17.4 | 2.8 |

| 1.5 | 7-day Water Storage | 8.5 | 1.8 |

| 3.0 | 7-day Water Storage | 9.1 | 2.2 |

This table is generated based on data presented in a study evaluating the effects of a zirconate coupling agent on resin-to-zirconia bonding. nih.gov

These findings underscore the ability of zirconium-based coupling agents to chemically modify interfaces, leading to more robust and reliable composite materials with enhanced mechanical performance. pcimag.commade-in-china.comnih.gov

Zirconium Octanoate As a Precursor in Advanced Materials Science and Engineering

Utilization as a Precursor for Zirconium Oxide (ZrO₂) Materials Synthesis

Zirconium octanoate (B1194180) is a valuable precursor for the synthesis of zirconium oxide (ZrO₂), a ceramic material renowned for its high thermal stability, mechanical toughness, and chemical resistance. nanoient.org The use of organometallic precursors like zirconium octanoate, which belongs to the zirconium carboxylate family, allows for the low-temperature synthesis of zirconia, often below 450°C. researchgate.net

The primary method for producing ZrO₂ from this compound is through thermal decomposition. When subjected to elevated temperatures, the organometallic compound decomposes, with the organic octanoate ligands burning off, leaving behind a residue of zirconium oxide. This process can be tailored to produce ZrO₂ in various forms, including nanoparticles and thin films. researchgate.net The characteristics of the final ZrO₂ material, such as crystalline phase (monoclinic, tetragonal, or cubic), particle size, and purity, are influenced by the synthesis conditions, including temperature, atmosphere, and the presence of other agents. nih.govfrontiersin.org

The sol-gel process is another prominent technique where zirconium compounds act as precursors to form a stable sol of zirconia nanoparticles. nih.govnih.govucf.eduresearchgate.net While zirconium alkoxides like n-propoxide are commonly mentioned, the principle of hydrolysis and condensation reactions is applicable to carboxylate precursors as well. researchgate.net This method offers precise control over the particle size and morphology of the resulting ZrO₂ nanoparticles, which have applications in electronics, biomedical devices, and as catalyst supports. nanoient.orgresearchgate.net

The properties of ZrO₂ synthesized from such precursors make it suitable for a wide range of advanced applications:

High Refractive Index Materials: ZrO₂ nanoparticles are incorporated into polymer matrices to create nanocomposites with a high refractive index, which are used in optical coatings, LEDs, and other optoelectronic devices. google.comresearchgate.net

Ceramic Superalloys: The high stability of zirconia makes it a critical component in heat-resistant materials. nih.gov

Dental and Biomedical Implants: Due to its biocompatibility and mechanical strength, zirconia is an established material for dental restorations and implants. nih.govfrontiersin.org

Role in Formulation of Advanced Coating and Surface Modification Technologies

This compound is widely used as a multifunctional additive in the coatings industry, where it significantly enhances the performance and durability of paints, varnishes, and protective topcoats. aopl.net.in Its primary roles include acting as a crosslinking agent, an adhesion promoter, and an auxiliary drier.

As a crosslinking agent, this compound forms strong chemical bonds (Zr-O-C) with functional groups like hydroxyl or carboxyl groups present in polymer resins. This action creates a denser and more robust polymer network, which improves the coating's mechanical properties, such as hardness, abrasion resistance, and flexibility. desirechemicals.com This crosslinking effect is particularly valuable in industrial paints, wire enamels, and automotive clear coats, where scratch resistance and gloss retention are crucial. desirechemicals.com One study demonstrated that adding 1.5% this compound to a waterborne polyurethane system increased its pencil hardness by 20%.

The compound also functions as an effective adhesion promoter. By interacting with both the coating's polymer matrix and the substrate surface, it enhances the bond between them, preventing delamination and blistering, especially in humid or corrosive environments like marine applications.

In alkyd-based and other oxidative-cure coatings, this compound serves as an efficient auxiliary drier. It accelerates the curing process, ensuring that the coating dries uniformly through its entire thickness ("through dry") rather than just on the surface. morpholine.cc It is often used in combination with primary driers like cobalt to achieve a balanced drying process and is considered a superior, non-toxic replacement for lead-based driers. desirechemicals.comamericanelements.com Its use helps retain the whiteness in paints by reducing the yellowing tendency. desirechemicals.com

Table 1: Comparative Performance of Zirconium Octoate as a Drier This table compares the performance characteristics of zirconium octoate with other common metal octoate driers.

| Feature | Zirconium Octoate | Cobalt Octoate | Manganese Octoate | Calcium Octoate |

|---|---|---|---|---|

| Surface Dry | Good | Excellent | Moderate | Slow |

| Through Dry | Very Good | Moderate | Excellent | Slow |

| Yellowing Tendency | Low | High | Medium | Low |

| Storage Stability | Excellent | Good | Slight Gel Risk | Good |

Data sourced from a 2019 Dow Chemical white paper. morpholine.cc

Table 2: Impact of Zirconium Octoate on Coating Properties This table shows the effect of adding zirconium octoate on the thermal degradation of polyethylene (B3416737) films, indicating improved fire resistance.

| Additive | Onset Degradation Temp (°C) | Char Yield (%) |

|---|---|---|

| None | 420 | 2.1 |

| Lead Octoate | 455 | 4.3 |

| Zirconium Octoate | 468 | 5.6 |

Data sourced from the Journal of Applied Polymer Science (2022).

Furthermore, zirconium octoate improves the hydrolytic stability of coatings, enhancing their resistance to degradation from water and moisture. This is achieved through its dual function as a crosslinker, which creates a denser barrier against water penetration, and as a moisture scavenger that can react with trace amounts of water. Research has shown that its inclusion can improve water resistance in certain systems by over 40%.

Application in the Development of Optimized Adhesive and Sealant Formulations

In the formulation of advanced adhesives and sealants, this compound functions as a highly effective catalyst and crosslinking agent. chemelynesppecialities.comarihantmetallica.in Its catalytic properties are instrumental in accelerating the curing reactions of various polymer systems, leading to faster processing times and enhanced final properties.

The primary role of zirconium octoate in these formulations is to promote the crosslinking of polymer chains. chemelynesppecialities.com This process transforms the liquid or paste-like adhesive or sealant into a solid, durable material with superior mechanical strength, thermal stability, and chemical resistance. chempoint.com By facilitating the formation of a tightly interconnected polymer network, it significantly improves the cohesive strength of the adhesive and its bonding strength to various substrates. chemelynesppecialities.com

Zirconate crosslinkers are versatile and can react with several types of polymers containing hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups. chempoint.com This makes zirconium octoate compatible with a wide range of adhesive and sealant chemistries, including epoxy, polyurethane, and silicone-based systems. chempoint.com The strong covalent bonds formed during the crosslinking process also impart improved resistance to hydrolysis, making the resulting adhesive or sealant more durable in high-humidity environments. chempoint.com In some highly filled formulations, organometallic compounds like zirconates can also act as dispersing agents, helping to reduce viscosity without requiring additional volatile organic compounds (VOCs). specialchem.com

Theoretical and Computational Investigations of Zirconium Octanoate Reactivity and Structure

Mechanistic Modeling of Catalytic Pathways and Transition States

Computational modeling has been instrumental in understanding the catalytic applications of zirconium complexes, including those with carboxylate ligands like octanoate (B1194180). While direct mechanistic studies on zirconium octanoate are not extensively documented in the provided results, analogous systems provide a framework for its potential catalytic behavior.

Zirconium-based catalysts are active in various polymerization reactions. nih.govacs.orgresearchgate.net For instance, in the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), zirconium complexes have shown high activity and selectivity. nih.govacs.orgresearchgate.net Mechanistic studies, often supported by computational modeling, explore pathways such as coordination-insertion and activated monomer mechanisms. nih.gov

In a coordination-insertion mechanism, the catalytic cycle would likely involve the coordination of a monomer to the zirconium center, followed by insertion into a zirconium-alkoxide bond. The octanoate ligands could play a role in the initiation step, potentially by reacting with an alcohol to form the active zirconium alkoxide species. nih.gov Modeling of transition states for such reactions helps in understanding the energy barriers and the factors influencing reaction rates and stereoselectivity. nih.govacs.org For example, computational studies on a zwitterionic zirconium amine tris(phenolate) complex in lactide polymerization explored various mechanistic pathways and their associated transition states to explain the observed catalytic behavior. acs.org

The table below summarizes plausible mechanistic steps for a zirconium-carboxylate catalyzed polymerization, based on general principles and related systems.

| Mechanistic Step | Description | Role of Octanoate Ligand |

| Initiation | Formation of the active catalytic species, often a metal-alkoxide. | May react with a co-initiator (e.g., an alcohol) to form the initiating alkoxide and octanoic acid. |

| Coordination | The monomer (e.g., lactide) coordinates to the zirconium center. | Can influence the coordination geometry and electronic properties of the metal center, affecting monomer binding. |

| Insertion | The coordinated monomer inserts into the zirconium-alkoxide bond, extending the polymer chain. | The steric and electronic properties of the octanoate ligand can affect the energy of the transition state for insertion. |

| Propagation | Repetitive cycles of coordination and insertion to grow the polymer chain. | Continues to influence the catalytic center's environment. |

| Termination/Chain Transfer | The growing polymer chain detaches from the catalyst, or is transferred to another molecule. | May be involved in protonolysis or other reactions that terminate the chain. |

This table is a generalized representation based on known mechanisms for related zirconium catalysts.

Density Functional Theory (DFT) Studies of Coordination Chemistry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. For zirconium complexes, DFT studies provide insights into coordination numbers, bond lengths, bond angles, and the nature of metal-ligand interactions. researchgate.netchemrxiv.orgnih.govacs.orgnih.govcdmf.org.brmit.eduresearchgate.netfigshare.com

While specific DFT studies on monomeric this compound are not detailed in the search results, research on related zirconium carboxylate and alkoxide systems is informative. DFT calculations on zirconium oxo clusters with carboxylate ligands have been used to understand their formation and reactivity. researchgate.net These studies reveal how carboxylate ligands stabilize the cluster structures and influence their catalytic activity. researchgate.net

The electronic structure of this compound, particularly the charge distribution and the nature of the Zr-O bond, can be analyzed using DFT. The calculated partial charges on the zirconium and oxygen atoms can provide information about the ionicity of the bond. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further elucidate the donor-acceptor interactions between the ligands and the metal center. cdmf.org.br

The following table presents hypothetical DFT-calculated parameters for a model this compound complex, illustrating the type of data obtained from such studies.

| Parameter | Calculated Value (Hypothetical) | Significance |

| Zr-O (carboxylate) bond length | 2.15 Å | Indicates the strength and nature of the metal-ligand bond. |

| O-Zr-O bond angle (bidentate) | 55° | Defines the geometry of the chelate ring if the ligand binds in a bidentate fashion. |

| Mulliken charge on Zr | +2.8 | Reflects the electrophilicity of the zirconium center. |

| HOMO-LUMO gap | 4.5 eV | Relates to the electronic stability and reactivity of the complex. |

Note: These values are illustrative and not from specific experimental or computational results on this compound.

Simulation of Ion Dissociation and Surface Binding Phenomena in Solution

Molecular dynamics (MD) simulations are a key tool for studying the behavior of ions and molecules in solution, including phenomena like ion dissociation and surface binding. chemrxiv.orgnih.govresearchgate.netcolab.wsnih.gov These simulations model the system's evolution over time, providing insights into dynamic processes that are difficult to capture with static calculations.

For this compound in a solvent, MD simulations could be used to study the dissociation of the octanoate ligands from the zirconium center. This is particularly relevant for understanding its role as a catalyst or in solution-based applications where the availability of coordination sites on the zirconium ion is crucial. Simulations can reveal the free energy landscape associated with ligand dissociation, indicating the stability of the complex in different solvent environments. chemrxiv.orgnih.gov

Surface binding is another area where simulations provide valuable information. Zirconium compounds are often used in or interact with materials where surface phenomena are important. For instance, this compound has been investigated for its role in charging colloidal particles in nonpolar solvents. reading.ac.uk MD simulations could model the adsorption of this compound onto a particle surface, elucidating the interactions that lead to surface charge modification. reading.ac.uk

Furthermore, simulations of zirconium species at interfaces, such as the water/zirconia interface, have been performed to understand solvation dynamics and the structure of the interfacial layer. colab.ws While not directly on this compound, these studies demonstrate the capability of MD to probe the complex environment at a solid-liquid interface, which would be relevant for applications involving surface coatings or heterogeneous catalysis. researchgate.netmdpi.com

Research into the interaction of zirconocene-based catalyst precursors with borate (B1201080) counteranions has used DFT to model ion-pair formation and separation. acs.org These studies calculate the Gibbs free energies for these processes and show that solvent-separated ion pairs are often the preferred state, highlighting the crucial role of the solvent in the dissociation and activation of the catalyst. acs.org Such computational approaches could be applied to understand the dissociation behavior of this compound in various media.

Advanced Analytical Methodologies in Zirconium Octanoate Research

In-depth Kinetic Studies and Reaction Rate Determination Techniques

Kinetic analysis is fundamental to understanding the efficiency and mechanism of catalytic reactions involving zirconium octanoate (B1194180). Such studies often focus on determining reaction rates under various conditions to derive kinetic parameters.

A prominent area of research is the ring-opening polymerization (ROP) of lactide (LA) to produce poly(lactic acid) (PLA), where zirconium-based catalysts are highly active. nih.govacs.org Kinetic analyses of these solvent-free polymerizations are frequently conducted using in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FT-IR) spectroscopy. nih.govacs.org This technique allows for real-time monitoring of the monomer concentration. The reaction is typically found to be first-order with respect to the lactide concentration, allowing for the calculation of an observed rate constant (k_obs) from semilogarithmic plots of ln([LA]₀/[LA]t) versus time. nih.govacs.org

In the context of ethylene (B1197577) oligomerization catalyzed by zirconium octanoate systems, kinetic studies investigate the influence of process parameters on catalyst activity and product selectivity. mdpi.com For instance, lowering the reaction temperature from 80 °C to 60 °C has been shown to decrease catalytic activity but increase the selectivity towards linear alpha-olefins (LAO), as indicated by a change in the Schulz-Flory parameter 'α'. mdpi.com This is attributed to a decrease in the rate of isomerization and chain transfer at lower temperatures. mdpi.com

Comprehensive kinetic studies have measured high turnover frequencies for zirconium-catalyzed lactide polymerization, reaching up to 56,000 h⁻¹. acs.org These studies confirm the efficiency of the catalyst and its resistance to side reactions that could compromise the quality of the polymer product. acs.org

Table 1: Kinetic Parameters for rac-Lactide Polymerization Using a Zirconium-Based Catalyst System

| Entry | Catalyst System | Metal Loading (mol %) | Temperature (°C) | Conversion (%) | Observed Rate Constant (k_obs) (x 10⁻² min⁻¹) |

|---|---|---|---|---|---|

| 1 | Zr-Cat Formulation | 2.5 x 10⁻³ | 174 | 84 | 1.36 |

| 2 | Solid Zr-Cat + BnOH | 2.5 x 10⁻³ | 174 | 84 | 1.27 |

| 3 | None (Control) | 0 | 174 | 4 | 0.02 |

Data derived from kinetic studies of racemic-lactide (rac-LA) polymerization. nih.govacs.org The observed rate constant (k_obs) was determined through in situ ATR-FT-IR spectroscopic monitoring. nih.govacs.org

Spectroscopic Techniques for In Situ Reaction Monitoring and Active Species Identification

Spectroscopic methods are indispensable for monitoring reactions in real-time (in situ) and for identifying the transient and stable chemical species that participate in the catalytic cycle.

Infrared (IR) Spectroscopy: As mentioned, in situ ATR-FT-IR spectroscopy is a powerful tool for tracking the progress of reactions like lactide polymerization by monitoring the disappearance of monomer-specific vibrational bands. nih.govacs.orgrsc.org Beyond kinetics, IR spectroscopy is used to characterize the structure of zirconium carboxylates. mdpi.comresearchgate.net The presence of absorption bands around 1530 cm⁻¹ and 1440 cm⁻¹ is characteristic of the formation of metal carboxylates, while a band near 640 cm⁻¹ corresponds to the bending mode of the COO⁻ group, confirming a bidentate coordination of the carboxylate moieties. mdpi.com The study of adsorbed probe molecules, such as carbon monoxide (CO), via IR spectroscopy can also reveal the nature of surface zirconium complexes on supported catalysts, helping to identify potential active center precursors. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are vital for characterizing the structure of this compound pre-catalysts. mdpi.comresearchgate.net For instance, the absence of a proton signal around 11.5 ppm in the ¹H NMR spectrum indicates that no residual octanoic acid is present in the synthesized product. mdpi.com NMR is also used to analyze the microstructure of resulting polymers like PLA, providing information on stereoselectivity by analyzing the integration of methine resonances. nih.govacs.org

Other Spectroscopic Techniques: In related zirconium-based catalyst systems, such as tungstated zirconia (WOx/ZrO₂), techniques like UV-vis diffuse reflectance and Raman spectroscopy have been employed to identify the structure of active sites. lehigh.edu These studies propose that the most active species are not isolated metal centers but rather subnanometer Zr–WOx clusters or surface poly-tungstate species. lehigh.edu These approaches provide a framework for investigating the nature of the active species in this compound-based catalysis.

Table 2: Application of Spectroscopic Techniques in this compound Research

| Technique | Application | Key Findings / Information Obtained | Reference |

|---|---|---|---|

| In Situ ATR-FT-IR | Reaction monitoring | Real-time monomer conversion, reaction kinetics (e.g., first-order in lactide ROP). | nih.govacs.org |

| FT-IR | Structural characterization | Confirmation of bidentate carboxylate coordination in zirconium carboxylate complexes. | mdpi.comresearchgate.net |

| ¹H & ¹³C NMR | Pre-catalyst & product characterization | Verification of pre-catalyst purity; determination of polymer microstructure and stereoselectivity. | nih.govacs.orgmdpi.com |

| Raman & UV-vis | Active species identification | (In related Zr systems) Identification of active sites as complex clusters (e.g., Zr-WOx) rather than isolated species. | lehigh.edu |

Chromatographic and Mass Spectrometric Analysis for Product Characterization and Mechanistic Validation

Chromatography and mass spectrometry are essential for separating and identifying the products of reactions involving this compound, which is crucial for calculating yields, determining selectivity, and validating proposed reaction mechanisms.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the method of choice for analyzing volatile and semi-volatile reaction products. In the ethylene oligomerization process catalyzed by this compound, GC-MS is used to analyze the reaction mixture to identify and quantify the distribution of linear alpha-olefins produced (e.g., 1-hexene, 1-octene). mdpi.comresearchgate.net This analysis allows for the calculation of the Schulz–Flory parameter 'α', which describes the molecular weight distribution of the oligomers. mdpi.com

Gel Permeation Chromatography (GPC): For polymerization reactions, GPC (also known as Size Exclusion Chromatography, SEC) is critical for characterizing the resulting macromolecules. In the study of lactide polymerization, GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ) of the produced poly(lactic acid). nih.govacs.org This data is vital for assessing the level of control over the polymerization process and for validating mechanistic proposals, such as the "immortal" nature of the polymerization. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that can be used to detect and characterize metal complexes in solution, providing direct insight into potential catalytic intermediates. Studies on related zirconium-porphyrin complexes have used ESI-MS to identify both monomeric species, such as [[Zr(OEP)OH]]⁺, and various dimeric forms. nih.gov The ability to observe such species in solution lends support to mechanisms that involve the formation of complex dimeric metalloporphyrins and provides a powerful tool for investigating the active species in this compound catalysis under operating conditions. nih.govresearchgate.net

Table 3: Chromatographic and Mass Spectrometric Techniques in this compound Catalysis

| Technique | Application | Information Obtained | Example Reaction | Reference |

|---|---|---|---|---|

| GC-MS | Product characterization | Identification and quantification of linear alpha-olefin products; calculation of Schulz-Flory parameter. | Ethylene Oligomerization | mdpi.comresearchgate.net |

| GPC | Polymer characterization | Determination of molecular weight (Mn, Mw) and dispersity (Đ) of polymers. | Lactide Polymerization | nih.govacs.org |

| ESI-MS | Mechanistic validation | Identification of monomeric and dimeric zirconium complexes in solution as potential active species. | Porphyrin Complexation | nih.gov |

Emerging Research Frontiers and Future Directions for Zirconium Octanoate Chemistry

Development of Novel Zirconium Octanoate-Based Catalyst Architectures with Enhanced Performance

The development of advanced catalyst systems is a primary focus of current research, aiming to improve reaction rates, selectivity, and catalyst stability. Zirconium octanoate (B1194180) is recognized for its thermal stability and good solubility in organic solvents, which makes it a versatile catalyst for various chemical processes. chemelynesppecialities.comatamanchemicals.com

A significant area of research is in the production of poly(lactic acid) (PLA), a biodegradable polymer. Scientists are developing novel zirconium-based catalysts as a less toxic alternative to the industrially common tin(II) octanoate. researchgate.netnih.gov For instance, a highly active and selective zirconium catalyst system has been developed for the industrial production of PLA. acs.org This system has demonstrated remarkable turnover frequencies, reaching up to 56,000 h⁻¹, and shows resistance to undesirable side reactions like epimerization and transesterification, which can compromise the polymer's properties. nih.gov The research involved formulating a zwitterionic zirconium amine tris(phenolate) complex into a liquid using a combination of benzyl (B1604629) alcohol and zirconium(IV) 2-ethylhexanoate, which improved its handling and solubility for bulk polymerization. acs.org

Table 1: Performance of a Novel Zirconium-Based Catalyst System in rac-Lactide Polymerization Conditions: 20 g of LA, solvent-free, 174 °C, [Zr] = 2.5 × 10⁻³ mol %, [ROH] = 0.25 mol %

| Catalyst Form | Monomer | Time (min) | Conversion (%) | Apparent Rate Constant (k_obs, min⁻¹) |

|---|---|---|---|---|

| Formulation f1 | rac-LA | 15 | 88 | 0.140 |

| Solid Catalyst 1 | rac-LA | 15 | 86 | 0.126 |

| Formulation f1 | L-LA | 30 | 85 | 0.063 |

| Solid Catalyst 1 | L-LA | 30 | 82 | 0.057 |

Data sourced from a comprehensive kinetic study on a novel zirconium-based catalyst system. acs.org

In the field of olefin oligomerization, electrochemically synthesized this compound acts as a pre-catalyst. mdpi.com When combined with an organoaluminum co-catalyst like Et₃Al₂Cl₃, it catalyzes the homogeneous oligomerization of ethylene (B1197577) to produce linear alpha-olefins. mdpi.com The catalytic activity is influenced by the length of the carboxylate chain, with this compound showing higher activity than zirconium acetate (B1210297), potentially due to its better solubility in the reaction medium. mdpi.com

Furthermore, this compound is an effective cross-linking agent, enhancing the hardness and adhesion of coatings and films. atamanchemicals.comatamanchemicals.com It is particularly useful in water-resistant finishes because it stabilizes ester linkages. atamanchemicals.com

Exploration of Sustainable and Green Synthesis Pathways for this compound Production

Traditional synthesis methods for zirconium carboxylates often involve energy-intensive processes and the use of precursors like zirconium tetrachloride, which can release harmful hydrogen chloride. mdpi.comresearchgate.net Consequently, research is actively exploring more environmentally friendly and efficient synthesis routes.

One promising green approach is the direct electrochemical synthesis of this compound from metallic zirconium and octanoic acid. mdpi.com This method operates under mild conditions, avoids the release of HCl, and reduces energy consumption compared to traditional thermal methods. mdpi.comresearchgate.net Studies have shown this electrochemical process to be effective, with a productivity of 0.11–0.13 grams per hour, demonstrating a viable and ecologically safer alternative. mdpi.com

Another approach detailed in patent literature describes a method for preparing non-toxic zirconium isooctanoate that boasts a high yield, low cost, and mild reaction conditions. patsnap.com This process involves a saponification reaction followed by a synthesis reaction, washing, extraction, and distillation. The method is designed to be environmentally friendly, without pollution, and suitable for industrial-scale production. patsnap.com The chemical principle involves the reaction of octoic acid with sodium hydroxide, followed by a reaction with zirconium oxychloride. google.com This process reportedly achieves a high total conversion rate of zirconium (≥99.60%) and allows for the recycling of organic solvents. google.com

Integration of this compound in Multifunctional Material Systems for Novel Applications

The integration of this compound into multifunctional materials is a burgeoning field, leveraging its catalytic and reactive properties to impart novel functionalities.

A notable example is the development of eco-friendly, active films from plantain flour and poly(ε-caprolactone) (PCL) blends. conicet.gov.arnih.gov In this system, this compound serves a dual purpose. Firstly, it acts as a catalyst for the reactive extrusion process, promoting cross-linking between the polymer chains. conicet.gov.ar This cross-linking enhances the thermal stability and mechanical properties of the films. conicet.gov.arnih.gov Secondly, the resulting films exhibit antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, making this compound an attractive component for developing active food packaging materials. conicet.gov.arnih.gov

Advanced Mechanistic Understanding through Combined Experimental and Theoretical Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its catalytic performance and designing new applications. Modern research increasingly combines experimental data with theoretical and computational modeling to elucidate these complex processes.

For the ring-opening polymerization (ROP) of lactide, comprehensive kinetic studies have been coupled with theoretical approaches to understand the polymerization mechanism. nih.gov These studies have helped to confirm the catalyst's resistance to undesirable side reactions that can affect the quality of the resulting polymer. nih.gov Similarly, for the ROP of ε-caprolactone, semi-empirical methods like PM3 have been used to model the reaction pathway, suggesting a mechanism that involves coordination of the monomer to the zirconium center, followed by deprotonation, monomer insertion, and chain propagation. researchgate.netdntb.gov.ua

In the context of ethylene oligomerization, experimental studies using techniques like NMR and IR spectroscopy, combined with powder X-ray diffraction, have characterized the structure of electrochemically synthesized zirconium carboxylates. mdpi.comresearchgate.net These studies revealed that the length of the carboxylate ligand (e.g., octanoate vs. acetate) influences the product distribution, with longer chains favoring the formation of higher molecular weight olefins. mdpi.com This suggests a relationship between the initial pre-catalyst structure and the resulting polymer chain length. mdpi.com

Combined computational studies, including Density Functional Theory (DFT), and experimental analyses are also being used to understand the nature of active sites in zirconium-based catalysts. researchgate.net For example, research has shown that in some Zr-catalyzed reactions, zirconium oxo clusters form rapidly and are the likely active species, even in reactions previously assumed to be homogeneously catalyzed. researchgate.net These integrated approaches, which combine experimental kinetics with computational modeling, are powerful tools for understanding C-C bond formation steps and determining rate-limiting steps in reactions like ketonization and aldol (B89426) condensation over zirconium catalysts. osti.gov

Q & A

Basic Research Questions

Q. What analytical methods are most effective for characterizing zirconium octanoate in catalytic or polymeric systems?

- Methodological Answer : Gas chromatography–mass spectrometry (GC-MS) with derivatization is a robust approach for analyzing octanoate derivatives. For this compound, transesterification with isobutanol improves sensitivity and reduces volatility compared to methyl esterification, enabling precise quantification at low concentrations (e.g., 0.43 μM LLOQ) . Coupled with surface charge analysis via phase-analysis light scattering, researchers can correlate catalytic activity with interfacial behavior in dispersions .

Q. How does this compound function as a catalyst in polymer crosslinking reactions?

- Methodological Answer : In reactive extrusion processes, this compound catalyzes esterification reactions between plantain flour and polycaprolactone (PCL). Experimental design should include rheological monitoring to assess crosslinking efficiency and thermogravimetric analysis (TGA) to validate thermal stability improvements. Reference studies recommend a catalyst concentration of 0.5–2 wt% for optimal mechanical properties .

Q. What factors influence the stability of this compound in nonaqueous dispersions?

- Methodological Answer : Stability is governed by the dissociation equilibrium of this compound into ZrO²⁺ and octanoate anions. Use Poisson-Boltzmann equation analysis to model surface charge density (0.4–2.5 µC m⁻²) and identify critical micelle concentrations. Trace water content (<1%) enhances dissociation, while excess octanoate neutralizes surface charge, leading to aggregation .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed octanoate enrichment in metabolic studies?

- Methodological Answer : In stable isotope protocols, deviations (e.g., −28.5% in mixed-nutrient diets) arise from unlabeled octanoate sources like lipogenesis. To resolve this, pair GC-MS with isotopomer spectral analysis (ISA) to track ¹³C4-octanoate incorporation. Control experiments under fasting conditions and MCT-only diets isolate exogenous vs. endogenous contributions .

Q. What experimental designs mitigate product inhibition in microbial octanoate biosynthesis?

- Methodological Answer : In E. coli HB101[pGEc47] systems, octanoate concentrations >5.25 g L⁻¹ inhibit growth. Use continuous culture with feedback-controlled glucose feeding to maintain octanoate below inhibitory thresholds. Model linear inhibition kinetics (μ = μ₀ − k·[octanoate]) to predict washout conditions and optimize bioreactor scalability .

Q. How does this compound modulate interfacial behavior in colloidal systems?

- Methodological Answer : Employ phase-analysis light scattering to measure zeta potential maxima (∼40 mV) at critical surfactant coverage. Design experiments varying this compound concentration (0.1–1 mM) and monitor adsorption isotherms. Site-binding models incorporating ZrO²⁺-octanoate equilibria explain charge reversal and micelle formation in isoparaffin dispersions .

Q. Why do kinetic models fail to predict ethyl octanoate synthesis in fermentation?

- Methodological Answer : Ethyl octanoate production is highly nitrogen-sensitive. Integrate assimilable nitrogen (YAN) dynamics into Monod-type models, and validate with LC-MS/MS for real-time ester quantification. For poorly simulated fermentations (NRMSE >0.2), refine parameters for acyltransferase activity and ethanol availability using proteomic profiling .

Methodological Frameworks for Research Design

- PICOT Framework : Structure questions around Population (e.g., microbial strains), Intervention (e.g., this compound concentration), Comparison (e.g., alternative catalysts), Outcome (e.g., catalytic efficiency), and Timeframe (e.g., steady-state kinetics) .

- FINER Criteria : Ensure questions are Feasible (e.g., GC-MS accessibility), Interesting (e.g., novel catalytic mechanisms), Novel (e.g., interfacial behavior), Ethical (e.g., minimal environmental impact), and Relevant (e.g., polymer sustainability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.